molecular formula C10H10FN B1450193 6-Fluoro-3,7-dimethyl-1H-indole CAS No. 1360948-73-7

6-Fluoro-3,7-dimethyl-1H-indole

Cat. No. B1450193
M. Wt: 163.19 g/mol
InChI Key: KLHCJQQOJJLIMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-3,7-dimethyl-1H-indole is a chemical compound that has gained significant interest in recent years due to its potential implications in various fields of research. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . The indole scaffold, which this compound contains, has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors, making it helpful in developing new useful derivatives .


Synthesis Analysis

The synthesis of indole derivatives, including 6-Fluoro-3,7-dimethyl-1H-indole, has attracted the attention of the chemical community due to their significant biological activities . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks .


Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .


Physical And Chemical Properties Analysis

Indole is an important heterocyclic system that provides the skeleton to lysergic acid diethylamide (LSD), strychnine, and alkaloid obtained from plants . Physically, they are crystalline colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

Scientific Research Applications

Reactions with Fluoroalkanesulfonyl Azides

The reactions of fluoroalkanesulfonyl azides with different indole derivatives, including 1,3-dimethylindole, have been explored. These reactions yield various fluoroalkanesulfonylimines and amides, suggesting potential applications in chemical synthesis and the study of reaction mechanisms (He & Zhu, 2005).

Antimicrobial and Antiinflammatory Activities

Research on antimicrobial, antiinflammatory, and antiproliferative activities of heterocycles derived from nitro/fluoro indole derivatives has been conducted. These studies are significant for the development of new therapeutic agents (Narayana et al., 2009).

Spectroscopic and Computational Analysis

Novel indole-based derivatives have been synthesized and characterized using techniques like NMR, IR, UV–Vis, and X-ray diffraction. Their analysis contributes to understanding the molecular and electronic structures, which is crucial in material science and pharmaceuticals (Tariq et al., 2020).

Radio Pharmaceutical Applications

Fluorine-18 labeled indole derivatives have been developed for imaging tau proteins in clinical trials, demonstrating their potential in medical diagnostics and treatment monitoring (Shoup et al., 2013).

Fluorine Substituted Indoles in Anion Sensing

Indolocarbazole-quinoxalines have been synthesized for effective sensing of fluoride and acetate anions. This application is significant in environmental monitoring and analytical chemistry (Wang et al., 2008).

HIV-1 Inhibitory Properties

Research has been conducted on indole derivatives interfering with HIV surface protein interactions, highlighting the potential of these compounds in developing new antiviral drugs (Wang et al., 2003).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years . Therefore, the future direction in the research of 6-Fluoro-3,7-dimethyl-1H-indole and other indole derivatives is likely to focus on exploring their therapeutic potential and developing new useful derivatives .

properties

IUPAC Name

6-fluoro-3,7-dimethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN/c1-6-5-12-10-7(2)9(11)4-3-8(6)10/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHCJQQOJJLIMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=CC(=C2C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-3,7-dimethyl-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-3,7-dimethyl-1H-indole
Reactant of Route 2
Reactant of Route 2
6-Fluoro-3,7-dimethyl-1H-indole
Reactant of Route 3
Reactant of Route 3
6-Fluoro-3,7-dimethyl-1H-indole
Reactant of Route 4
6-Fluoro-3,7-dimethyl-1H-indole
Reactant of Route 5
6-Fluoro-3,7-dimethyl-1H-indole
Reactant of Route 6
6-Fluoro-3,7-dimethyl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.